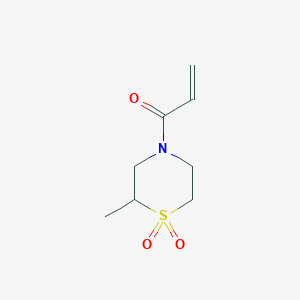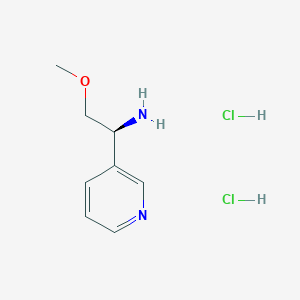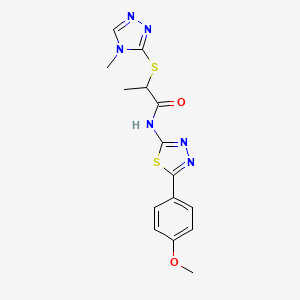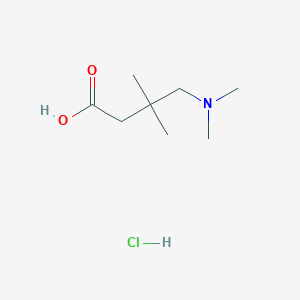![molecular formula C9H10F3N3 B2828311 1-[2-(Trifluoromethyl)benzyl]guanidine CAS No. 14629-40-4](/img/structure/B2828311.png)
1-[2-(Trifluoromethyl)benzyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(Trifluoromethyl)benzyl]guanidine” is a chemical compound with the molecular formula C9H10F3N3 . It is a guanidine derivative, which is a class of compounds that have a wide range of chemical and biological properties . Guanidines are known to be strong organic bases and are used in various applications, including the treatment of muscle weakness and fatigue associated with certain medical conditions .
Synthesis Analysis
The synthesis of “this compound” and similar compounds is a topic of ongoing research. One approach involves the use of catalytic stereoselective Mannich-type reactions for the construction of fluorinated compounds . Another method involves the use of imidazole, a five-membered heterocyclic moiety, as a synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “this compound” consists of a guanidine group attached to a benzyl group, which in turn is substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the chemical properties of the compound .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Guanidine derivatives, including 1-[2-(Trifluoromethyl)benzyl]guanidine, have been extensively studied for their potential in medicinal chemistry. These compounds are valuable due to their diverse biological activities and applications in clinical settings. For instance, 2-Guanidinobenzazoles (2GBZs) are notable for modifying the biological activity of heterocycles when bonded to a benzazole ring, which leads to the development of molecules with significant pharmacological interest. The synthesis of 2GBZ derivatives has led to medicinally important molecules being proposed as new pharmacophores with potential therapeutic applications in bioorganic chemistry, inorganic chemistry, and the pharmaceutical industry (Cruz, Rosales-Hernández, Mendieta-Wejebe, & Tamay Cach, 2023).
Polymer Chemistry and Material Science
In polymer chemistry, guanidine derivatives have facilitated the development of new materials. For example, basic organocatalysts of the guanidine type have been effective in polymerizing benzyl β-malolactone (MLABe) under mild conditions, producing poly(3-benzyloxybutyrate)s (PMLABe)s with controlled molecular features. This process exemplifies the role of guanidine derivatives in the controlled ring-opening polymerization (ROP) of β-lactones towards poly(hydroxyalkanoate)s, demonstrating their importance in synthesizing polymers with specific properties (Jaffredo, Carpentier, & Guillaume, 2013).
Catalysis
Guanidine derivatives have also been utilized as catalysts in chemical reactions. For instance, guanidine supported on magnetic nanoparticles Fe3O4 (MNPs–Guanidine) has been described as a novel magnetically separable base nanocatalyst for the Knoevenagel condensation reaction and for the synthesis of 2-amino-4H-chromenes and 2-amino-4H-benzo[h]chromenes. This showcases the application of guanidine derivatives in catalysis, providing an efficient and reusable catalyst for organic synthesis (Rostami, Atashkar, & Gholami, 2013).
Direcciones Futuras
The future directions for the study of “1-[2-(Trifluoromethyl)benzyl]guanidine” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the wide range of chemical and biological properties of guanidine compounds, there is significant potential for the development of new drugs and other products .
Propiedades
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-4-2-1-3-6(7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGWWDIZIVJBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-9-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2828228.png)



![3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2828239.png)
![6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2828242.png)
![Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828243.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828245.png)

![N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B2828247.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2828248.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B2828250.png)
![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2828251.png)
